

# An In-depth Technical Guide to 1-Cyclohexyltrimethylamine (as a Quaternary Ammonium Salt)

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## Compound of Interest

Compound Name: 1-Cyclohexyltrimethylamine

Cat. No.: B103509

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CAS Number: 16607-80-0 (for the parent tertiary amine, N,N-Dimethylcyclohexanemethanamine)

**Abstract:** This technical guide provides a comprehensive overview of **1-Cyclohexyltrimethylamine**, presented here as its quaternary ammonium salt derivative, a molecule of significant interest within the broader class of Quaternary Ammonium Compounds (QACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, potential applications, and essential safety considerations. The guide emphasizes the scientific principles underlying its synthesis and potential utility, particularly as a phase-transfer catalyst and a candidate antimicrobial agent, grounded in the established functionalities of QACs.

## Introduction and Chemical Identity

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. This permanent cationic nature, independent of pH, endows them with a range of useful properties, including surfactant, antimicrobial, and catalytic activities.<sup>[1]</sup> **1-Cyclohexyltrimethylamine**, in its quaternized form (e.g., as an iodide or bromide salt), is a member of this class. Its structure combines a bulky, lipophilic cyclohexylmethyl group with three methyl groups, creating an

amphiphilic molecule with potential for diverse applications in both industrial and pharmaceutical settings.[2]

The parent tertiary amine, N,N-Dimethylcyclohexanemethanamine, is registered under CAS number 16607-80-0.[3] The properties and applications discussed herein pertain to the N-methylated quaternary ammonium salt derivative of this amine.

Table 1: Chemical Identity and Properties

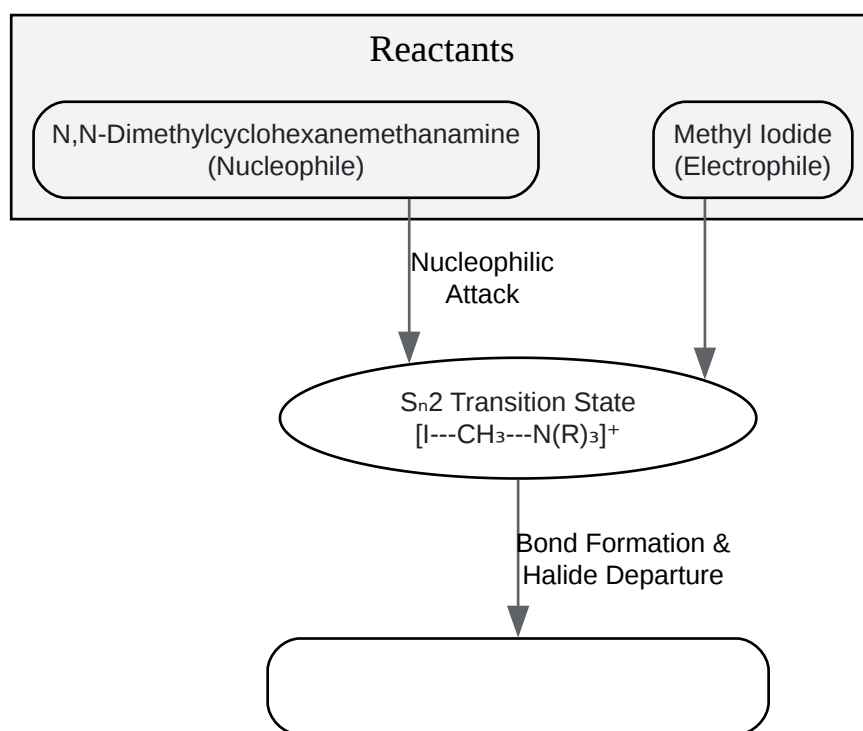
Property	Value	Source(s)
Parent Compound Name	N,N-Dimethylcyclohexanemethanamine	[3][4]
CAS Number (Parent)	16607-80-0	[3]
Molecular Formula (Parent)	C <sub>9</sub> H <sub>19</sub> N	[3]
Molecular Weight (Parent)	141.25 g/mol	[3]
IUPAC Name (Parent)	1-cyclohexyl-N,N-dimethylmethanamine	[4]
Synonyms (Parent)	1-Cyclohexyltrimethylamine, (Cyclohexylmethyl)dimethylamine	[4]
Quaternary Salt Formula	[C <sub>10</sub> H <sub>22</sub> N] <sup>+</sup> X <sup>-</sup> (e.g., X = I, Br)	-
Predicted Boiling Point	163.9°C at 760 mmHg (for parent amine)	-

## Synthesis and Mechanism

The synthesis of 1-Cyclohexyltrimethylammonium salts is a direct application of a fundamental reaction in organic chemistry: the quaternization of a tertiary amine. This reaction, a type of N-alkylation, proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.

## The S<sub>N</sub>2 Quaternization Pathway

The lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-Dimethylcyclohexanemethanamine, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide). The reaction involves a single transition state where the new N-C bond is forming concurrently as the C-X (carbon-halide) bond is breaking. The result is the formation of a new covalent bond and the creation of a permanently charged quaternary ammonium cation, with the displaced halide as the counter-ion.



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Caption: S<sub>N</sub>2 mechanism for the synthesis of 1-Cyclohexyltrimethylammonium iodide.

## Experimental Protocol: Synthesis of 1-Cyclohexyltrimethylammonium Iodide

This protocol is a representative procedure based on general methods for amine quaternization.<sup>[5]</sup> All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- N,N-Dimethylcyclohexanemethanamine (CAS 16607-80-0)
- Methyl Iodide ( $\text{CH}_3\text{I}$ )
- Diethyl ether (anhydrous)
- Acetone (anhydrous)
- Round-bottom flask with magnetic stirrer
- Reflux condenser
- Inert atmosphere setup (e.g., Nitrogen or Argon)

#### Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve N,N-Dimethylcyclohexanemethanamine (10.0 g, 70.8 mmol) in 40 mL of anhydrous acetone. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
- **Addition of Alkylating Agent:** While stirring, add methyl iodide (12.0 g, 84.9 mmol, 1.2 equivalents) to the solution at room temperature. The addition may be slightly exothermic.
- **Reaction:** Gently heat the reaction mixture to reflux (approx.  $56^\circ\text{C}$ ) and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt, which is typically less soluble in acetone than the starting amine.
- **Isolation:** After the reaction period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (20 mL each) to remove any unreacted starting materials.
- **Drying:** Dry the resulting white to off-white solid product under vacuum to a constant weight.

**Causality:** The choice of a polar aprotic solvent like acetone facilitates the  $\text{S}_\text{N}2$  reaction without solvating the nucleophile as strongly as a protic solvent would. Using a slight excess of the

alkylating agent ensures complete conversion of the tertiary amine. Diethyl ether is used for washing as the quaternary salt product is insoluble in it, while the non-polar starting materials are soluble, allowing for effective purification.

## Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized product. Below are the predicted spectroscopic data for 1-Cyclohexyltrimethylammonium iodide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product.

$^1\text{H}$  NMR (Predicted, 500 MHz,  $\text{CDCl}_3$ ):

- $\delta \sim 3.3$  ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged nitrogen ( $-\text{N}^+(\text{CH}_3)_3$ ). The singlet multiplicity is due to the absence of adjacent protons. The downfield shift compared to a neutral amine is due to the deshielding effect of the positive charge on the nitrogen.
- $\delta \sim 3.1$  ppm (doublet, 2H): These are the two protons of the methylene bridge ( $-\text{CH}_2-$ ) connecting the cyclohexyl ring to the nitrogen. They are split into a doublet by the single proton on the adjacent carbon of the cyclohexane ring.
- $\delta 0.9$ -2.0 ppm (multiplet, 11H): This complex series of overlapping signals corresponds to the eleven protons on the cyclohexyl ring.

$^{13}\text{C}$  NMR (Predicted, 125 MHz,  $\text{CDCl}_3$ ):

- $\delta \sim 70$  ppm: The carbon of the methylene bridge ( $-\text{CH}_2-$ ).
- $\delta \sim 55$  ppm: The carbons of the three equivalent methyl groups on the nitrogen ( $-\text{N}^+(\text{CH}_3)_3$ ).
- $\delta \sim 25$ -35 ppm: A series of signals corresponding to the carbons of the cyclohexyl ring.

## Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

- 2930-2850  $\text{cm}^{-1}$  (strong): C-H stretching vibrations from the alkyl groups (cyclohexyl and methyl).
- 1470-1450  $\text{cm}^{-1}$  (variable): C-H bending (scissoring) vibrations.
- No broad peak at  $\sim 3300\text{-}3500\text{ cm}^{-1}$ : Absence of N-H stretches confirms the formation of a quaternary, not a tertiary, ammonium salt.

## Mass Spectrometry

Mass spectrometry will show the mass of the cation.

- Expected  $m/z$ : 156.22  $[\text{M}]^+$ , corresponding to the molecular ion of the 1-cyclohexyltrimethylammonium cation  $[\text{C}_{10}\text{H}_{22}\text{N}]^+$ . The NIST WebBook provides the mass spectrum for the parent tertiary amine, which can be used as a reference.[3]

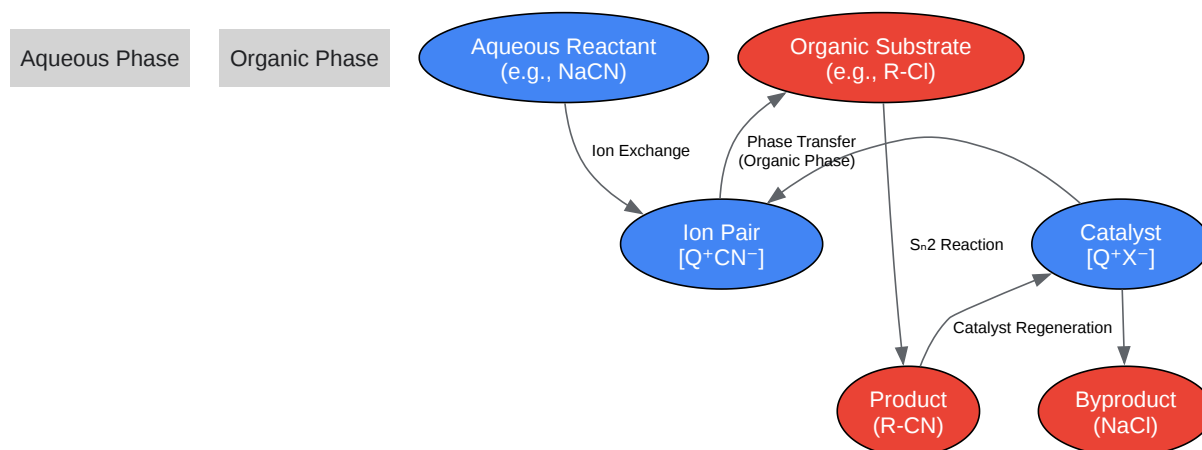
## Potential Applications in Research and Development

As a QAC, 1-Cyclohexyltrimethylammonium salts have significant potential in several fields, primarily driven by their cationic and amphiphilic nature.

## Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique in green chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6] QACs are exemplary phase-transfer catalysts.[7]

**Mechanism of Action:** The 1-Cyclohexyltrimethylammonium cation can form an ion pair with an anionic reactant (e.g.,  $\text{CN}^-$ ,  $\text{OH}^-$ ) from the aqueous phase. The lipophilic nature of the cyclohexyl group allows this ion pair to be transported into the organic phase, where the "naked" anion becomes highly reactive towards the organic substrate.[8][9] After the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle.



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